
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid is an organic compound with a complex structure that includes chlorine, fluorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes halogenation, methylation, and the introduction of difluoromethoxy groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and difluoromethoxy precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine, fluorine, and sulfur atoms allows the compound to form specific interactions with these targets, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(methylsulfonyl)benzoic acid
- 2-Chloro-4-(difluoromethoxy)benzoic acid
- 3-(Methylthio)benzoic acid
Uniqueness
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both difluoromethoxy and methylthio groups distinguishes it from other similar compounds, potentially leading to unique applications and interactions in various fields of research.
Properties
Molecular Formula |
C9H7ClF2O3S |
|---|---|
Molecular Weight |
268.67 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethoxy)-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H7ClF2O3S/c1-16-7-5(15-9(11)12)3-2-4(6(7)10)8(13)14/h2-3,9H,1H3,(H,13,14) |
InChI Key |
POUSUVYOCXAVBT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1Cl)C(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13922732.png)
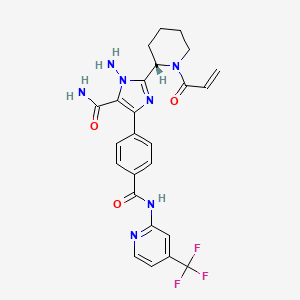
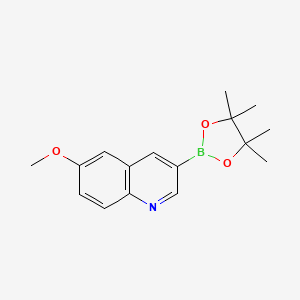
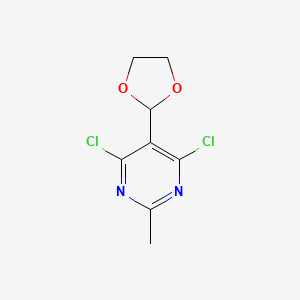
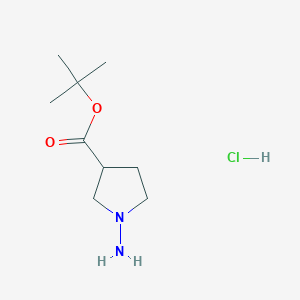
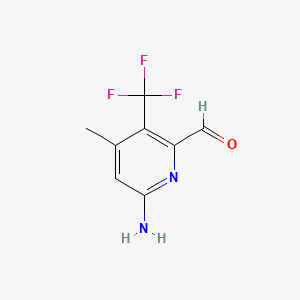
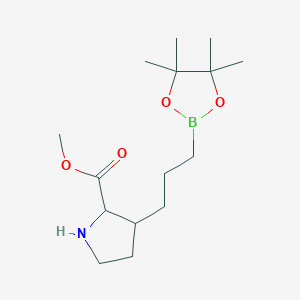
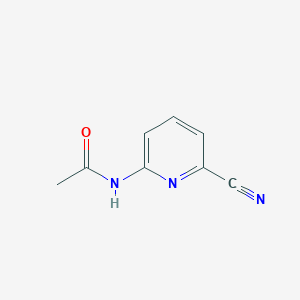
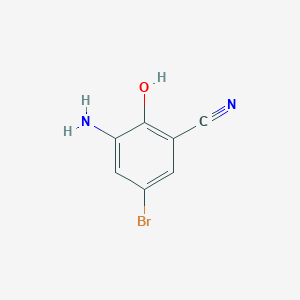

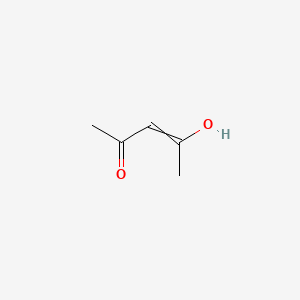
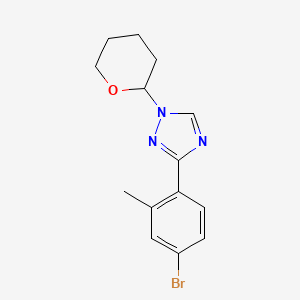
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13922829.png)
![8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13922837.png)
